1-Chloro-1,1,3,3,3-pentafluoropropane
Overview
Description
1-Chloro-1,1,3,3,3-pentafluoropropane is a compound with the formula C3H2ClF5. Its molecular weight is 168.493 . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of 1-Chloro-1,1,3,3,3-pentafluoropropane involves the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with HF in a vapor phase in the presence of a vapor phase catalyst .Molecular Structure Analysis
The molecular structure of 1-Chloro-1,1,3,3,3-pentafluoropropane consists of three carbon atoms, two hydrogen atoms, one chlorine atom, and five fluorine atoms .Physical And Chemical Properties Analysis
1-Chloro-1,1,3,3,3-pentafluoropropane has a density of 1.4±0.1 g/cm3, a boiling point of 25.1±8.0 °C at 760 mmHg, and a vapor pressure of 758.2±0.1 mmHg at 25°C. The enthalpy of vaporization is 26.0±3.0 kJ/mol, and the flash point is -34.7±11.9 °C .Scientific Research Applications
Synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd)
- Summary of Application: 1-Chloro-1,1,3,3,3-pentafluoropropane is used as a raw material in the synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd). This compound is being developed as a fourth-generation foaming agent due to its low toxicity, non-flammability, and safety in use .
- Methods of Application: The synthesis involves a gas phase fluorine-chlorine exchange, which has easy access to raw materials, high conversion rate, high selectivity, and industrial value . Another route involves gas phase isomerization using HCFO-1233zd (E) as raw material .
- Results or Outcomes: The synthesis results in HCFO-1233zd (E) and HCFO-1233zd (Z). The former is mainly used as a foaming agent and heat transfer fluid, while the latter is mainly used as a cleaning agent .
Integrated Manufacturing Process
- Summary of Application: 1-Chloro-1,1,3,3,3-pentafluoropropane is used in an integrated manufacturing process to co-produce (E)1-chloro-3,3,3-trifluoropropene, (E)1,3,3,3-tetrafluoropropene, and 1,1,1,3,3-pentafluoro-propane starting from a single chlorinated hydrocarbon feed stock, 240fa .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves using 1-Chloro-1,1,3,3,3-pentafluoropropane as a raw material in a complex chemical process .
- Results or Outcomes: The outcome of this process is the co-production of several useful fluorinated compounds .
Thermochemical Data Collection
- Summary of Application: The National Institute of Standards and Technology (NIST) has collected thermochemical data for 1-Chloro-1,1,3,3,3-pentafluoropropane . This data is crucial for researchers and scientists who are studying the compound’s properties and potential applications.
- Methods of Application: The data was collected using various experimental procedures and techniques. Specific methods are not detailed in the source .
- Results or Outcomes: The data includes gas phase thermochemistry data, condensed phase thermochemistry data, and phase change data . This information can be used to predict the compound’s behavior under different conditions.
Isothermal Vapor–Liquid Equilibrium Study
- Summary of Application: A study has been conducted to determine the isothermal vapor–liquid equilibrium for a binary system that includes 1-Chloro-1,1,3,3,3-pentafluoropropane . This information is useful for understanding the compound’s behavior in mixtures.
- Methods of Application: The study involved creating a binary system with 1-Chloro-1,1,3,3,3-pentafluoropropane and conducting isothermal vapor–liquid equilibrium experiments .
- Results or Outcomes: The results of the study provide valuable data on the vapor–liquid equilibrium of the binary system .
properties
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-2(5,6)1-3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJWABOOFANACB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060039 | |
Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,1,3,3,3-pentafluoropropane | |
CAS RN |
460-92-4 | |
Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HCFC 235 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-chloro-1,1,3,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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